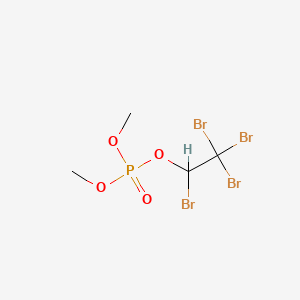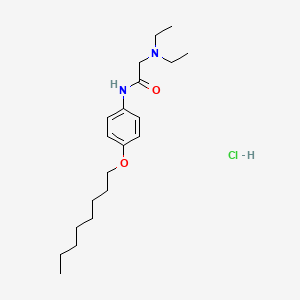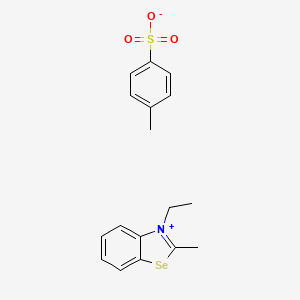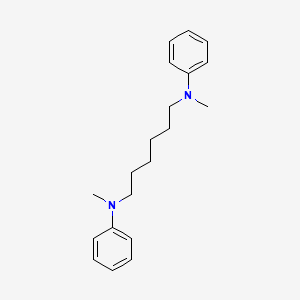
1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through several methods. One common method involves the reaction of hexanediamine with methyl iodide and phenyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
作用機序
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of specific metabolic pathways or signaling cascades.
類似化合物との比較
Similar Compounds
Hexamethylenediamine: A simpler derivative with only amine groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative with four methyl groups on the nitrogen atoms.
N,N’-Dimethyl-1,6-hexanediamine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
47233-87-4 |
|---|---|
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N,N'-dimethyl-N,N'-diphenylhexane-1,6-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(19-13-7-5-8-14-19)17-11-3-4-12-18-22(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChIキー |
PCPYJVBGRZDJLC-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCCCN(C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



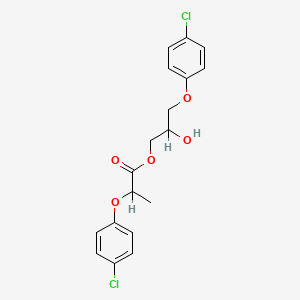

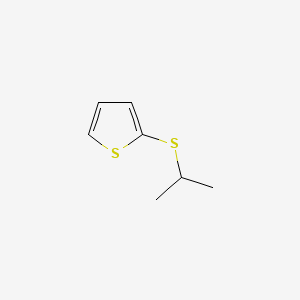
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
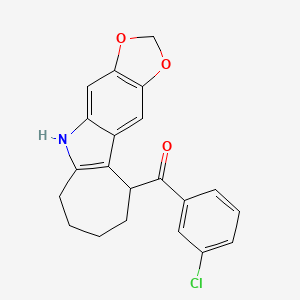

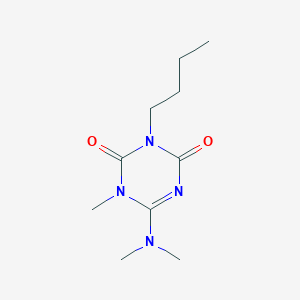

![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
